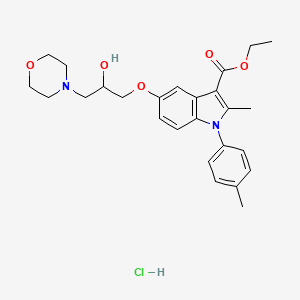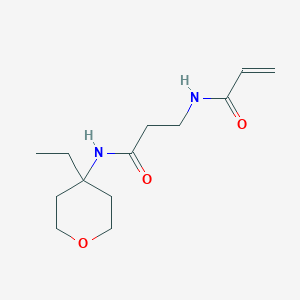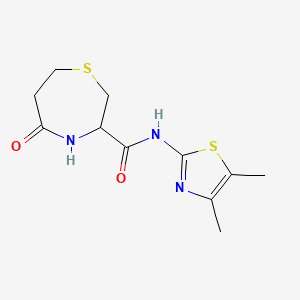
ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C26H33ClN2O5 and its molecular weight is 489.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Pharmacokinetics of Beta-Carboline Derivatives : A study investigated the pharmacokinetics of beta-carboline derivatives, focusing on their plasma levels, clearance, and oral bioavailability in healthy volunteers. This research is relevant for understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the human body (Krause & Dorow, 1993).
Toxicology and Safety Assessment
- Risk Assessment of Pesticides : Leng and Lewalter (1999) presented criteria for assessing individual pesticide burden, emphasizing the importance of considering individual susceptibility in exposure assessments. Similar methodologies could apply to evaluating the safety and toxicological impact of ethyl 5-(2-hydroxy-3-morpholinopropoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate hydrochloride (Leng & Lewalter, 1999).
Metabolic Fate and Effects
- Metabolic Fate of Irinotecan : Gupta et al. (1994) investigated the metabolic fate of irinotecan, highlighting how metabolic pathways contribute to the drug's efficacy and side effects. Understanding the metabolic fate of compounds aids in predicting their therapeutic potential and toxicity (Gupta et al., 1994).
Application in Disease Treatment
- Treatment of Carcinoid Syndrome : Research on telotristat ethyl, a tryptophan hydroxylase inhibitor, for treating carcinoid syndrome illustrates the process of discovering and developing new therapeutic agents. Such studies are crucial for understanding the mechanism of action, efficacy, and safety profile of new drugs (Kulke et al., 2017).
Environmental and Health Exposure
- Exposure to Endocrine Disruptors : A dietary intervention study by Rudel et al. (2011) on bisphenol A (BPA) and bis(2-ethylhexyl) phthalate (DEHP) exposure highlights the importance of understanding environmental and health impacts of chemical exposure. Such research can inform guidelines for safe levels of exposure and risk reduction strategies (Rudel et al., 2011).
Propriétés
IUPAC Name |
ethyl 5-(2-hydroxy-3-morpholin-4-ylpropoxy)-2-methyl-1-(4-methylphenyl)indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-4-32-26(30)25-19(3)28(20-7-5-18(2)6-8-20)24-10-9-22(15-23(24)25)33-17-21(29)16-27-11-13-31-14-12-27;/h5-10,15,21,29H,4,11-14,16-17H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXRNUMQCKIJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCOCC3)O)C4=CC=C(C=C4)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2837625.png)
![2-(4-chlorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837626.png)
![[2-(4-Chloroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2837627.png)
![5-Azaspiro[3.4]octan-7-yl-imino-methyl-oxo-lambda6-sulfane;dihydrochloride](/img/structure/B2837630.png)

![(2S)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2837632.png)


![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2837636.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol](/img/structure/B2837637.png)



![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea](/img/structure/B2837646.png)
